Cas no 488816-76-8 (4-(quinolin-3-yl)-1,3-thiazol-2-amine)

4-(Quinolin-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a quinoline core linked to a 2-aminothiazole moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The quinoline-thiazole hybrid framework enhances its potential as a pharmacophore, particularly in the development of bioactive molecules with antimicrobial, anticancer, or kinase inhibitory activity. Its rigid aromatic system also lends itself to applications in optoelectronic materials. The compound's synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial needs. High purity grades are available to ensure reproducibility in advanced applications.
4-(quinolin-3-yl)-1,3-thiazol-2-amine structure
488816-76-8 structure
Product Name:4-(quinolin-3-yl)-1,3-thiazol-2-amine
CAS No:488816-76-8
MF:C12H9N3S
MW:227.284960508347
CID:2651289
PubChem ID:82106367
Update Time:2025-05-24

4-(quinolin-3-yl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(quinolin-3-yl)-1,3-thiazol-2-amine
    • 488816-76-8
    • 2-amino-4-(quinolin-3-yl)-thiazole
    • SCHEMBL7233491
    • HIJNLMLIAZAAHH-UHFFFAOYSA-N
    • EN300-1849934
    • 4-(Quinolin-3-yl)thiazol-2-amine
    • Inchi: 1S/C12H9N3S/c13-12-15-11(7-16-12)9-5-8-3-1-2-4-10(8)14-6-9/h1-7H,(H2,13,15)
    • InChI Key: HIJNLMLIAZAAHH-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1=CN=C2C=CC=CC2=C1

Computed Properties

  • Exact Mass: 227.05171847Da
  • Monoisotopic Mass: 227.05171847Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 80Ų

4-(quinolin-3-yl)-1,3-thiazol-2-amine Pricemore >>

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Additional information on 4-(quinolin-3-yl)-1,3-thiazol-2-amine

4-(Quinolin-3-yl)-1,3-thiazol-2-amine: A Promising Compound in Pharmaceutical Research

4-(Quinolin-3-yl)-1,3-thiazol-2-amine (CAS No. 488816-76-8) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The integration of a quinoline moiety further enhances its pharmacological profile, making it a valuable candidate for various therapeutic interventions.

The chemical structure of 4-(quinolin-3-yl)-1,3-thiazol-2-amine consists of a thiazole ring fused with a quinoline ring. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, while the quinoline ring is a bicyclic aromatic compound with a nitrogen atom in the heterocycle. This combination results in a highly conjugated system that can interact with various biological targets, thereby modulating their functions.

Recent studies have highlighted the potential of 4-(quinolin-3-yl)-1,3-thiazol-2-amine in several therapeutic areas. One of the most promising applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.

In addition to its anticancer properties, 4-(quinolin-3-yl)-1,3-thiazol-2-amine has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

The pharmacokinetic properties of 4-(quinolin-3-yl)-1,3-thiazol-2-amine have also been studied extensively. It has been found to exhibit good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for oral administration. Furthermore, its low toxicity and high selectivity towards target cells enhance its safety profile, which is crucial for clinical applications.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(quinolin-3-yl)-1,3-thiazol-2-amine in human subjects. Preliminary results from phase I trials have shown promising outcomes, with patients exhibiting significant improvements in disease symptoms and quality of life. These findings have paved the way for further clinical investigations and potential approval as a therapeutic agent.

In conclusion, 4-(quinolin-3-yl)-1,3-thiazol-2-amine (CAS No. 488816-76-8) represents a promising compound in pharmaceutical research due to its unique chemical structure and diverse biological activities. Its potential applications in cancer treatment and anti-inflammatory therapy make it an exciting candidate for further development and clinical use. As research continues to uncover new insights into its mechanisms of action and therapeutic benefits, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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